molecular formula C29H48O6Si B12296314 (3alpha,5beta)-21-(Acetyloxy)-3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-17-hydroxy-pregnane-11,20-dione

(3alpha,5beta)-21-(Acetyloxy)-3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-17-hydroxy-pregnane-11,20-dione

Cat. No.: B12296314
M. Wt: 520.8 g/mol
InChI Key: RYHLWMVBBKIGMO-UHFFFAOYSA-N
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Description

(3alpha,5beta)-21-(Acetyloxy)-3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-17-hydroxy-pregnane-11,20-dione is a synthetic steroid derivative This compound is characterized by its complex structure, which includes multiple functional groups such as hydroxyl, acetyloxy, and silyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha,5beta)-21-(Acetyloxy)-3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-17-hydroxy-pregnane-11,20-dione typically involves multiple steps. The starting material is often a steroid backbone, which undergoes various chemical transformations to introduce the desired functional groups. Key steps may include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Acetylation: Addition of acetyloxy groups using acetic anhydride in the presence of a catalyst.

    Silylation: Introduction of silyloxy groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3alpha,5beta)-21-(Acetyloxy)-3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-17-hydroxy-pregnane-11,20-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of ketones to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).

    Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at low temperatures.

    Substitution: Various nucleophiles or electrophiles in appropriate solvents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of hydroxyl groups will yield ketones or aldehydes, while reduction of ketones will yield secondary alcohols.

Scientific Research Applications

(3alpha,5beta)-21-(Acetyloxy)-3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-17-hydroxy-pregnane-11,20-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3alpha,5beta)-21-(Acetyloxy)-3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-17-hydroxy-pregnane-11,20-dione involves its interaction with specific molecular targets within cells. It may bind to steroid receptors, modulating gene expression and influencing various biological pathways. The exact pathways and molecular targets can vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3alpha,5beta)-21-(Acetyloxy)-3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-17-hydroxy-pregnane-11,20-dione is unique due to its specific combination of functional groups and its steroid backbone. This combination allows it to interact with biological systems in ways that other compounds may not, making it valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C29H48O6Si

Molecular Weight

520.8 g/mol

IUPAC Name

[2-[3-[tert-butyl(dimethyl)silyl]oxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C29H48O6Si/c1-18(30)34-17-24(32)29(33)14-12-22-21-10-9-19-15-20(35-36(7,8)26(2,3)4)11-13-27(19,5)25(21)23(31)16-28(22,29)6/h19-22,25,33H,9-17H2,1-8H3

InChI Key

RYHLWMVBBKIGMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C)O

Origin of Product

United States

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